molecular formula C15H13NO3S B2926054 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid CAS No. 478079-05-9

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid

Cat. No.: B2926054
CAS No.: 478079-05-9
M. Wt: 287.33
InChI Key: FKKXLSKCQNNMAL-UHFFFAOYSA-N
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Description

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid is an organic compound that features a unique structure combining an isoindolinone moiety with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.

    Attachment of Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the isoindolinone derivative with the thienyl group through a condensation reaction, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the isoindolinone moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thienyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Reduced isoindolinone derivatives.

    Substitution: Substituted thienyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its isoindolinone core is known for its biological activity, and the thienyl group can enhance binding affinity and specificity towards biological targets.

Industry

In materials science, the compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs). Its conjugated system allows for efficient charge transport and light emission properties.

Mechanism of Action

The mechanism by which 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The isoindolinone core can form hydrogen bonds and π-π interactions, while the thienyl group can participate in π-stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Lacks the thienyl group, resulting in different chemical and biological properties.

    3-(2-thienyl)propanoic acid:

Uniqueness

The combination of the isoindolinone and thienyl groups in 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(2-thienyl)propanoic acid provides a unique set of chemical properties, making it a valuable compound for various applications. Its dual functionality allows for versatile chemical modifications and interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-14(18)8-12(13-6-3-7-20-13)16-9-10-4-1-2-5-11(10)15(16)19/h1-7,12H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKXLSKCQNNMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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